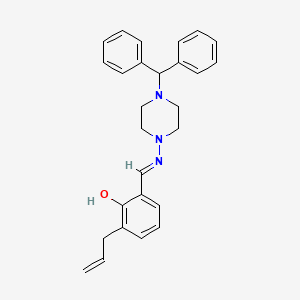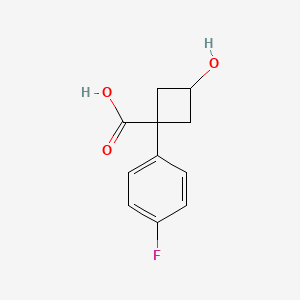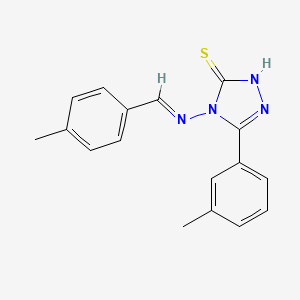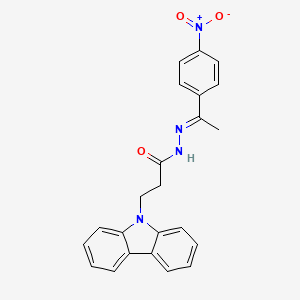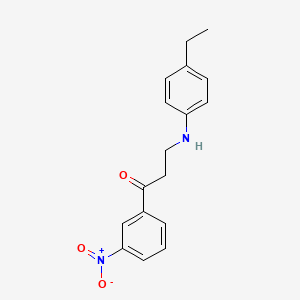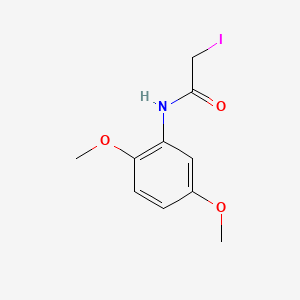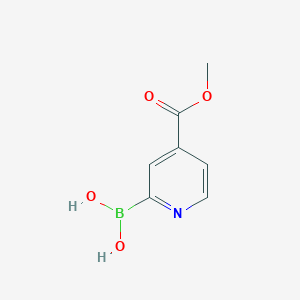
(4-(Methoxycarbonyl)pyridin-2-YL)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Methoxycarbonyl)pyridin-2-YL)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring substituted with a methoxycarbonyl group. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Methoxycarbonyl)pyridin-2-YL)boronic acid typically involves the halogen-metal exchange followed by borylation. One common method is the reaction of a halogenated pyridine derivative with a metal reagent such as n-butyllithium, followed by the addition of a boron-containing reagent like trimethyl borate. The reaction is usually carried out under an inert atmosphere at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The process involves careful control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(4-(Methoxycarbonyl)pyridin-2-YL)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or alkylating agents are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while reduction can produce boranes. Substitution reactions can result in various substituted pyridine derivatives.
Scientific Research Applications
(4-(Methoxycarbonyl)pyridin-2-YL)boronic acid has a wide range of applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Mechanism of Action
The mechanism of action of (4-(Methoxycarbonyl)pyridin-2-YL)boronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The methoxycarbonyl group can influence the reactivity and selectivity of the compound in these reactions.
Comparison with Similar Compounds
Similar Compounds
4-Pyridinylboronic acid: Similar structure but lacks the methoxycarbonyl group.
(2-Methylpyridin-4-yl)boronic acid: Contains a methyl group instead of a methoxycarbonyl group.
4-Pyridineboronic acid pinacol ester: A boronic ester derivative of 4-pyridinylboronic acid.
Uniqueness
(4-(Methoxycarbonyl)pyridin-2-YL)boronic acid is unique due to the presence of the methoxycarbonyl group, which can enhance its reactivity and selectivity in various chemical reactions. This makes it a valuable reagent in organic synthesis and industrial applications.
Properties
Molecular Formula |
C7H8BNO4 |
|---|---|
Molecular Weight |
180.96 g/mol |
IUPAC Name |
(4-methoxycarbonylpyridin-2-yl)boronic acid |
InChI |
InChI=1S/C7H8BNO4/c1-13-7(10)5-2-3-9-6(4-5)8(11)12/h2-4,11-12H,1H3 |
InChI Key |
KVKBGULCWQVUTP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NC=CC(=C1)C(=O)OC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


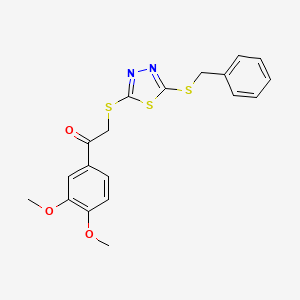
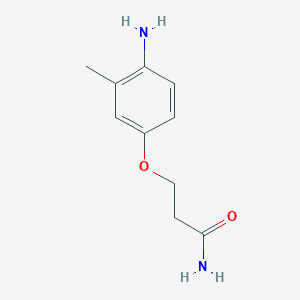
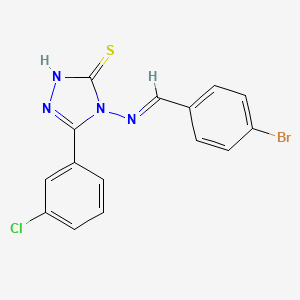
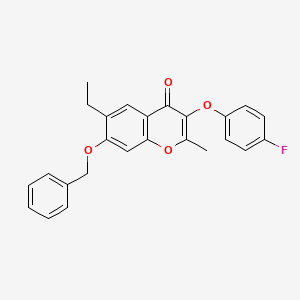
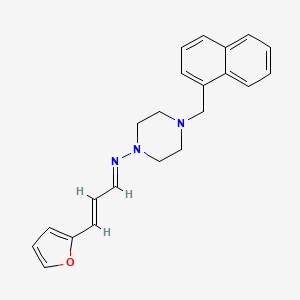
![4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid](/img/structure/B15087657.png)
![(3aS,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-2H,3aH-cyclopenta[d][1,3]dioxole-4-carboxylic acid](/img/structure/B15087663.png)
![5-[(2,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B15087666.png)
